molecular formula C18H17F3N2O2 B3989000 1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

Cat. No.: B3989000
M. Wt: 350.3 g/mol
InChI Key: PXKQQZACQKCHHZ-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol is a complex organic compound that features both a benzimidazole and a trifluoromethyl group. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of compounds.

Properties

IUPAC Name

1-(2-methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-6-2-5-9-16(12)25-11-13(24)10-23-15-8-4-3-7-14(15)22-17(23)18(19,20)21/h2-9,13,24H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKQQZACQKCHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy group.

Scientific Research Applications

1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The benzimidazole core can interact with nucleic acids or proteins, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
  • 1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol
  • 1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]butanol

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzimidazole and trifluoromethyl groups enhances its stability, reactivity, and potential bioactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Reactant of Route 2
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1-(2-Methylphenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol

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